tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-7-17(10-19)12-9-11(22-4)5-6-13(12)18-14(17)20/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
InChI Key |
QKPCHLIOABLWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Substituted tryptamine derivatives bearing the 5-methoxy group serve as key starting materials.
- The initial step involves reaction of substituted tryptamine with paraformaldehyde in a methanol/acetic acid mixture at elevated temperature (~80 °C) to form an intermediate tetrahydro-pyridoindole scaffold.
- The reaction mixture is then basified carefully to pH 9–10 using NaOH and NaHCO3 solutions, followed by extraction with dichloromethane (DCM) to isolate the intermediate.
Formation of the Pyrrolidine Ring and Spirocyclic Core
- The intermediate is subjected to reductive amination conditions using methylamine and sodium borohydride in methanol, facilitating cyclization to the pyrrolidine ring.
- The crude amine is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (Et3N) in DCM, yielding the tert-butyl carbamate-protected spirocyclic intermediate.
Catalytic Enantioselective Oxidative Rearrangement
- A key step involves catalytic enantioselective oxidative rearrangement using chiral catalysts (e.g., (S)-A3) in a THF/water solvent system at low temperature (0 °C to –20 °C).
- Addition of 2,2'-dipyridylphosphoryl azide (DPPA) facilitates the oxidative rearrangement to install the 2-oxo group on the spirocyclic framework.
- The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by silica gel chromatography to afford the pure tert-butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of substituted tryptamine | Paraformaldehyde, MeOH/AcOH (5:2 v/v) | 80 °C | 3 h | Basify to pH 9–10, extract with DCM |
| 2 | Reductive amination and protection | CH3NH2 (40% aq.), NaBH4, Boc2O, Et3N, DCM | Room temperature | 6 h + overnight | Purify by silica gel chromatography |
| 3 | Catalytic oxidative rearrangement | (S)-A3 catalyst, THF/H2O (35:1), HI, DPPA | 0 to –20 °C | 5 min + addition | Enantioselective, monitored by TLC |
Research Findings and Optimization Notes
- The choice of solvent mixture (methanol/acetic acid) and controlled pH adjustment are critical for the initial cyclization step to avoid side reactions and maximize yield of the tetrahydro-pyridoindole intermediate.
- The reductive amination step benefits from the use of anhydrous sodium sulfate to remove water and drive the reaction forward.
- The Boc protection is essential for stabilizing the amine and facilitating purification.
- The enantioselective oxidative rearrangement step is highly sensitive to temperature and catalyst loading; low temperatures and precise catalyst amounts (10 mol%) improve enantiomeric excess and yield.
- The product exists as a mixture of conformational isomers due to amide substitution patterns, with NMR spectra reflecting the major rotamer.
Comparative Data on Similar Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Similarity Index* |
|---|---|---|---|---|
| This compound | 862885-19-6 | 318.37 | Spiro-indoline, pyrrolidine, Boc, methoxy | Reference compound |
| tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate | 205383-87-5 | 288.34 | Spiro-indoline, pyrrolidine, Boc | 0.90 |
| tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 752234-64-3 | ~320 | Piperidine instead of pyrrolidine | 0.84 |
*Similarity index based on structural features and substituent patterns.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique structure and potential bioactivity.
Industry: It is utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Spirooxindole derivatives share a common core but differ in substituents, which critically affect their synthetic accessibility, stereochemical outcomes, and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Methoxy vs. Bromo Substituents: The 5-methoxy derivative (target compound) and 6-bromo analog () highlight the impact of electron-donating vs. electron-withdrawing groups. Methoxy groups improve reaction yields (79% vs.
- Aromatic vs. Heteroaromatic Substituents : Thiophene-substituted analogs () exhibit lower yields (52%) and dr values (3:1), likely due to steric hindrance and reduced electronic compatibility in cycloaddition reactions .
Spectral and Physicochemical Properties
Key Observations :
- Methoxy Group Influence: The 5-methoxy substituent induces upfield shifts in aromatic protons (δ 6.57–7.59 ppm) compared to chloro or amino analogs, reflecting electron-donating effects .
- tert-Butyl Group Consistency : All derivatives show a singlet at δ ~1.63 ppm for the tert-butyl group, confirming its structural preservation across analogs .
Biological Activity
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 205383-87-5
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.34 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anti-cancer properties, neuroprotective effects, and interactions with specific biological pathways.
1. Anti-Cancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on acute myeloid leukemia (AML) cells demonstrated that the compound inhibits the proliferation of these cells by inducing apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AML Cells | 15 | Apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
2. Neuroprotective Effects
In neurobiology, the compound has shown promise in protecting neuronal cells from oxidative stress. In vitro studies using neuronal cell cultures revealed that it reduces reactive oxygen species (ROS) levels, thereby mitigating cell death induced by oxidative damage .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinase Activity : The compound acts as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), which is critical in hematopoiesis and has been implicated in AML .
- Regulation of Apoptotic Pathways : It modulates key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting a shift towards pro-apoptotic signaling .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on AML Cells : A recent study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound significantly improved cognitive function and reduced neuronal loss associated with oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
